An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-pyran-3-amine
An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-pyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tetrahydro-2H-pyran-3-amine and its hydrochloride salt. This information is critical for its application in research, particularly in drug discovery and development, where a thorough understanding of a compound's characteristics is essential for predicting its behavior in biological systems.
Physicochemical Properties
The physicochemical properties of tetrahydro-2H-pyran-3-amine and its common salt form, tetrahydro-2H-pyran-3-amine hydrochloride, are summarized below. These properties influence factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) in a biological context.
Tetrahydro-2H-pyran-3-amine (Free Amine)
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point (Predicted) | 157.2 ± 25.0 °C | |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | |
| pKa (Predicted) | 9.59 ± 0.10 | |
| LogP (Predicted) | -0.35 | |
| Solubility | Soluble in water and polar organic solvents. |
Tetrahydro-2H-pyran-3-amine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO·HCl | |
| Molecular Weight | 137.61 g/mol | |
| Melting Point | 198–202°C (with decomposition) | |
| Solubility in Water (25°C) | 48 mg/mL | |
| Solubility in Ethanol (25°C) | 6 mg/mL | |
| pKa of Amine Group | 9.2 ± 0.1 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are protocols for the synthesis of a stereoisomer of tetrahydro-2H-pyran-3-amine, the determination of its acid dissociation constant (pKa), and the analysis of its potential effects on the cell cycle.
Synthesis of (R)-3-Aminotetrahydropyran via Biocatalytic Transamination[3]
This protocol describes a scalable, one-step enzymatic synthesis of (R)-3-aminotetrahydropyran from dihydro-2H-pyran-3(4H)-one.
Materials:
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Dihydro-2H-pyran-3(4H)-one
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Isopropylamine
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Formic acid
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Transaminase enzyme
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Deionized (DI) water
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d-Tartaric acid (d-DTTA)
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Methanol (MeOH)
Procedure:
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Buffer Preparation: Prepare a 1 M isopropylamine solution in DI water. Adjust the pH to 9.7–10.0 by the slow addition of formic acid with agitation.
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Enzymatic Reaction: Cool the isopropylamine/formic acid buffer to 20–22°C in a reactor with agitation. Add the transaminase enzyme to the buffer.
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Substrate Addition: Add dihydro-2H-pyran-3(4H)-one to the reaction mixture.
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Reaction Monitoring: Monitor the reaction for the formation of (R)-3-aminotetrahydropyran. The reaction typically yields ≥95% of the product with an enantiomeric ratio of approximately 88:12.
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Product Isolation (Salt Formation): Upon completion, directly add d-tartaric acid to the reaction mixture to form the d-DTTA salt of (R)-3-aminotetrahydropyran, which will precipitate.
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Purification: Collect the precipitated salt and perform a reslurry in methanol to enhance purity.
Caption: Biocatalytic synthesis of (R)-3-aminotetrahydropyran.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the amine group in tetrahydro-2H-pyran-3-amine using potentiometric titration.
Materials:
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Tetrahydro-2H-pyran-3-amine
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Potassium chloride (KCl) solution (for maintaining ionic strength)
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Deionized water
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pH meter with a glass electrode
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Magnetic stirrer and stir bar
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Burette
Procedure:
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Sample Preparation: Accurately weigh a sample of tetrahydro-2H-pyran-3-amine and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.
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Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
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Acidification: If starting from the free amine, add a known excess of standardized HCl to protonate the amine fully.
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Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Potentiometric titration workflow for pKa determination.
Cell Cycle Analysis by Flow Cytometry
This protocol describes a general method to assess the effect of a compound, such as a tetrahydro-2H-pyran-3-amine derivative, on the cell cycle of a cancer cell line using propidium iodide (PI) staining and flow cytometry.
Materials:
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Cancer cell line (e.g., HeLa, MCF-7)
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Cell culture medium and supplements
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Tetrahydro-2H-pyran-3-amine derivative (dissolved in a suitable solvent, e.g., DMSO)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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70% Ethanol (ice-cold)
-
RNase A
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Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
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Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
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Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Flow cytometry workflow for cell cycle analysis.
Potential Biological Activity and Signaling Pathways
Derivatives of pyran have been reported to exhibit various biological activities, including anticancer properties. One of the mechanisms by which these compounds may exert their effects is through the modulation of cell cycle progression and the inhibition of key signaling pathways involved in cell growth and survival.
Cell Cycle Regulation
Some pyran derivatives have been shown to induce cell cycle arrest at different phases (G0/G1, S, or G2/M) in cancer cells. This prevents the cells from proliferating and can lead to apoptosis (programmed cell death). The specific phase of arrest can provide insights into the molecular targets of the compound.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. Some pyran-containing compounds have been identified as inhibitors of this pathway.
Caption: PI3K/AKT pathway and potential inhibition by pyran derivatives.
Disclaimer: This document is intended for informational purposes for a technical audience. The predicted physicochemical properties have not been experimentally confirmed unless stated otherwise. The biological activities mentioned are based on studies of related pyran derivatives and may not be directly applicable to tetrahydro-2H-pyran-3-amine itself. Further research is required to fully characterize this compound.
